5-[(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide
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Overview
Description
5-[(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bifuran moiety, a hydroxyethyl group, and a sulfamoyl linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the coupling of two furan rings using a palladium catalyst and a boron reagent.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the bifuran compound.
Sulfamoylation: The sulfamoyl group is introduced by reacting the hydroxyethyl-bifuran intermediate with sulfamoyl chloride under basic conditions.
Methoxybenzamide Formation: Finally, the methoxybenzamide moiety is attached through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: The nitro group in the sulfamoyl linkage can be reduced to an amine under hydrogenation conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bifuran structure makes it a candidate for studying π-π interactions and electronic properties.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies due to their unique structural features.
Medicine
Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The sulfamoyl group is known for its presence in various pharmacologically active compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its bifuran structure which can impart unique physical properties.
Mechanism of Action
The mechanism by which 5-[(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The bifuran moiety could interact with aromatic residues in proteins, while the sulfamoyl group could form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bifuran: A simpler bifuran compound without additional functional groups.
Sulfamoylbenzoic acids: Compounds with similar sulfamoyl and benzamide functionalities but lacking the bifuran structure.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different aromatic systems.
Uniqueness
The uniqueness of 5-[(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide lies in its combination of a bifuran moiety with a hydroxyethyl group and a sulfamoyl linkage, which is not commonly found in other compounds. This unique structure could impart specific electronic and steric properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c1-25-14-5-4-11(9-12(14)18(19)22)28(23,24)20-10-13(21)15-6-7-17(27-15)16-3-2-8-26-16/h2-9,13,20-21H,10H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQIFZWYJGCCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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